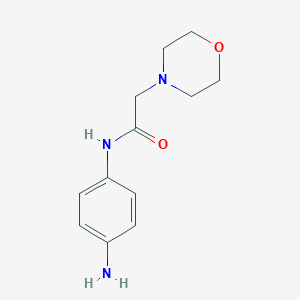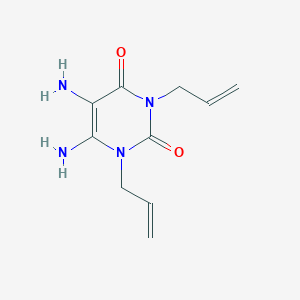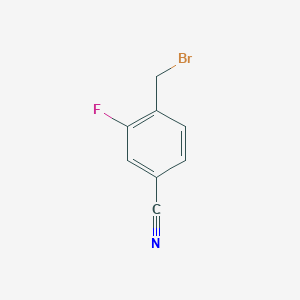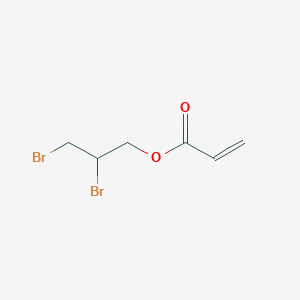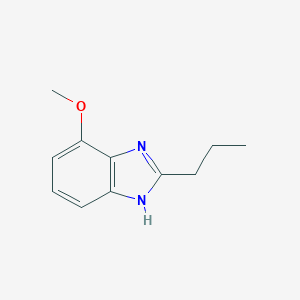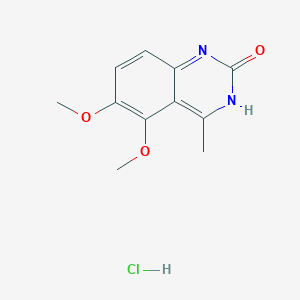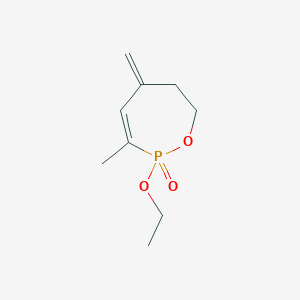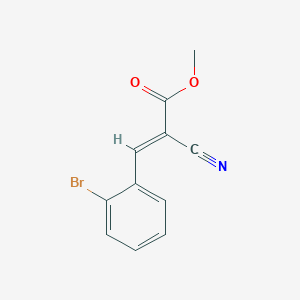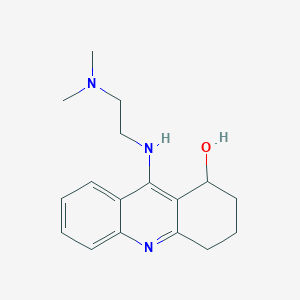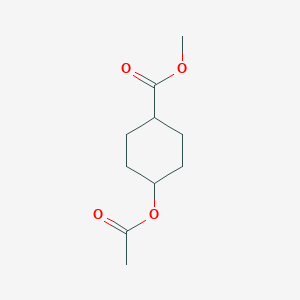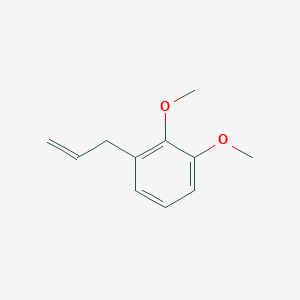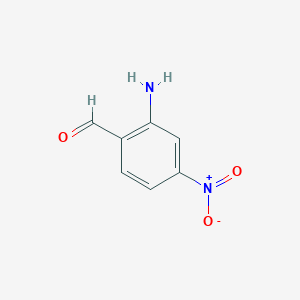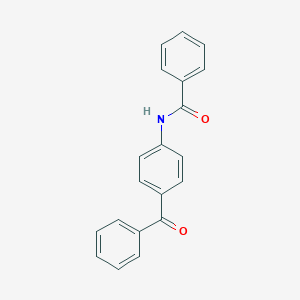![molecular formula C20H36N2O2S2 B012366 (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide CAS No. 105674-81-5](/img/structure/B12366.png)
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide, also known as Ajoene, is a natural compound found in garlic with a wide range of biological activities. Ajoene has been studied extensively for its potential therapeutic applications due to its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is not fully understood, but it is believed to be due to its ability to interfere with various cellular processes. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has antimicrobial properties and has been found to be effective against various bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is its natural origin, which makes it a potentially safer alternative to synthetic drugs. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is its low solubility in water, which may make it difficult to use in certain experiments. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide may also have different effects depending on the concentration used, which may complicate its use in experiments.
Direcciones Futuras
There are several future directions for research on (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. One area of research is the development of more efficient synthesis methods to obtain (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. Another area of research is the investigation of the mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide to better understand its effects on cells and organisms. Additionally, more studies are needed to determine the optimal concentration and dosage of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide for different applications. Finally, research is needed to investigate the potential side effects and toxicity of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide to ensure its safety for human use.
Conclusion
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a natural compound found in garlic with a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and antimicrobial properties. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide can be synthesized in the laboratory, but its low solubility in water may make it difficult to use in certain experiments. Future research is needed to investigate the mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide, determine the optimal concentration and dosage for different applications, and investigate its potential side effects and toxicity.
Métodos De Síntesis
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a natural compound found in garlic, but it can also be synthesized in the laboratory. The most common synthesis method involves the reaction of allicin, another compound found in garlic, with sulfur-containing compounds such as cysteine or glutathione. The resulting product is then purified to obtain (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antimicrobial properties. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has antimicrobial properties and has been found to be effective against various bacteria, fungi, and viruses.
Propiedades
Número CAS |
105674-81-5 |
|---|---|
Nombre del producto |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
Fórmula molecular |
C20H36N2O2S2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
InChI |
InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+ |
Clave InChI |
DQXKOHDUMJLXKH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC |
SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
SMILES canónico |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
Sinónimos |
B-2-OAED bis(2-(2-octenoylamino)ethyl)disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



